Researchers requiring a chiral benzylic alcohol with high enzymatic selectivity often face limitations with conventional aryl alcohols. 1-Indanol delivers 2.67-fold higher volumetric productivity than 1-phenylethanol and >99% ee resolution in 15 minutes.
- 67% higher aqueous solubility vs 2-indanol facilitates aqueous biphasic enzymatic processes
- ADH from Thermus thermophilus shows 3,900% relative activity for 1-indanol-44% higher than α-tetralol
- Enables high-yield rasagiline synthesis with reduced side products per CN-115947675-B
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
CAS No.6351-10-6
Cat. No.B147123
⚠ Attention: For research use only. Not for human or veterinary use.
1-Indanol Chemical Profile and Procurement Identity
1-Indanol (2,3-dihydro-1H-inden-1-ol, CAS 6351-10-6) is a bicyclic secondary alcohol belonging to the indanol class, characterized by a hydroxyl group at the benzylic 1-position of the indane (2,3-dihydro-1H-indene) skeleton [1]. The compound exists as a racemic mixture (m.p. 52–55 °C) [2] and as a pair of enantiomers, with the (R)-enantiomer exhibiting a higher melting point of 67–68 °C [1]. Its water solubility is 10 g/L at 20 °C, with full miscibility in ethanol and benzene . Commercially, 1-indanol is supplied at purities of 97–99% (GC) and serves as a chiral building block, a pharmaceutical intermediate, and a model compound in conformational and chirality-recognition studies [1].
WorkflowChiral building block synthesisRacemic or enantiopure form for asymmetric routes
Selection contextEnantiomer-comparison studiesConformational locking and spectroscopic probe fit
Use modelPharmaceutical intermediate researchBiocatalytic resolution and ADH substrate profiling
[1] Wikipedia contributors. Indanol. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Indanol (accessed 2026-04-24). View Source
[2] CAS Common Chemistry. 1-Indanol (CAS RN 6351-10-6). American Chemical Society. Available at: https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 (accessed 2026-04-24). View Source
Why 1-Indanol Cannot Be Replaced by Structural Analogs
1-Indanol is frequently treated as a generic benzylic alcohol; however, its molecular architecture confers distinct properties that positional isomers, ring-expanded analogs, and monocyclic aryl alcohols cannot replicate. The five-membered ring constrains the hydroxyl group into either an axial or equatorial conformation, producing two spectroscopically and biochemically distinguishable conformers [1]. This conformational duality is absent in 2-indanol, where the hydroxyl-bearing carbon lies outside the ring-fusion plane, and is fundamentally different from the flexible benzyl alcohol motif of 1-phenylethanol. Moreover, several lipases and alcohol dehydrogenases exhibit markedly higher catalytic activity and selectivity toward 1-indanol compared to its closest structural analogs [2][3]. Even physical properties diverge in ways that impact formulation and handling: the racemate melts ~14 °C lower than 2-indanol, and its 10 g/L aqueous solubility exceeds that of 2-indanol (6 g/L) by 67% [4][5], affecting extraction, crystallization, and biphasic reaction design. Simply substituting another indanol or aryl alcohol risks loss of enzymatic recognition, altered aggregation behavior, and failure of validated synthetic routes [3][6].
Conformational constraint absent in 2-indanol. The 1-position hydroxyl locks axial/equatorial conformers; substitution with 2-indanol or 1-phenylethanol may shift spectroscopic signatures and enzymatic recognition profiles.
Enzyme substrate specificity may differ. Lipases and ADHs exhibit markedly different turnover and enantioselectivity for 1-indanol compared to ring-expanded or monocyclic analogs. Substitution risks loss of biocatalytic efficiency.
Physicochemical profile mismatch. 1-Indanol racemate melts ~14°C lower and offers higher aqueous solubility than 2-indanol. Substitution can alter biphasic reaction design, extraction, and crystallization workflows.
[1] Dupont, J.; Rouquet, E.; Lepere, V.; Garcia, G. A.; Nahon, L.; Zehnacker, A. Photoelectron Circular Dichroism as a Signature of Subtle Conformational Changes: The Case of Ring Inversion in 1-Indanol. J. Phys. Chem. Lett. 2022, 13 (10), 2313–2320. DOI: 10.1021/acs.jpclett.2c00074. View Source
[2] Ou, L.; Xu, Y. W.; Ludwig, D.; Pan, J.; Xu, J. H. Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. Org. Process Res. Dev. 2008, 12 (2), 192–195. DOI: 10.1021/op700253t. View Source
[3] Pennacchio, A.; Pucci, B.; Secundo, F.; La Cara, F.; Rossi, M.; Raia, C. A. Purification and Characterization of a Novel Recombinant Highly Enantioselective Short-Chain NAD(H)-Dependent Alcohol Dehydrogenase from Thermus thermophilus. Appl. Environ. Microbiol. 2008, 74 (13), 3949–3958. DOI: 10.1128/AEM.00217-08. View Source
[6] Altnöder, J.; Oswald, S.; Suhm, M. A. Chirality-Dependent Balance between Hydrogen Bonding and London Dispersion in Isolated (±)-1-Indanol Clusters. Phys. Chem. Chem. Phys. 2013, 15 (25), 10167–10180. DOI: 10.1039/c3cp50708d. View Source
1-Indanol vs. Analogs: Quantitative Differentiation Evidence
Chemoenzymatic Resolution Productivity Advantage
Under identical enzyme (Novozym 435 lipase), acyl donor (vinyl acetate), and repeated-batch transesterification conditions, (R)-1-indanol achieves a volumetric productivity of 529 g L⁻¹ d⁻¹, compared to only 198 g L⁻¹ d⁻¹ for the structurally analogous (R)-1-phenylethanol [1]. This 2.67-fold productivity advantage persists over 10 enzyme reuse cycles without significant loss of enzyme stability, with (R)-1-indanol obtained in 95% ee and 67% isolated yield after in situ Mitsunobu inversion and chemical hydrolysis [1].
For process-scale procurement, 1-indanol yields over 2.6 times more enantiopure product per reactor volume per day than the monocyclic analog, directly reducing CapEx and manufacturing cycle time.
BiocatalysisChiral resolutionProcess chemistry
[1] Ou, L.; Xu, Y. W.; Ludwig, D.; Pan, J.; Xu, J. H. Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. Org. Process Res. Dev. 2008, 12 (2), 192–195. DOI: 10.1021/op700253t. View Source
Lipase Resolution Speed and Enantioselectivity
Using immobilized lipase from Thermomyces lanuginosus, the kinetic resolution of racemic 1-indanol yields (S)-1-indanol with enantiomeric excess >99% and selectivity factor E > 200 in only 15 minutes at 35 °C in hexane, with the enzyme reusable for 10 cycles without significant activity or selectivity loss [1]. In contrast, under comparable conditions with Candida antarctica-B lipase and isopropenyl acetate, 1-indanol achieves selectivity E increasing from 60 to >500 upon reducing enzyme amount from 150 mg to 3 mg, a tunability range not matched by the ring-expanded analog 1,2,3,4-tetrahydronaphthalen-1-ol (α-tetralol), which peaks at E = 140 under its optimal conditions [2]. This combination of speed (15 min) and ultra-high selectivity (E > 200, ee > 99%) establishes a benchmark that few arylalkylcarbinols approach.
(S)-1-Indanol: ee > 99%, E > 200, 15 min, 35°C, hexane; also E tunable from 60 to >500 with CAL-B
Comparator Or Baseline
α-Tetralol: maximum E = 140 under optimized CAL-B conditions; general arylalkylcarbinols typically require hours
Quantified Difference
E > 200 vs. E = 140 for α-tetralol; 15 min vs. hours for many analogs
Conditions
T. lanuginosus lipase, hexane, 35°C (Fonseca et al.); CAL-B, isopropenyl acetate, toluene (Merabet-Khelassi et al.)
Why This Matters
The combination of <15 min resolution time and E > 200 directly translates to faster batch turnover and higher enantiopurity yields, reducing downstream purification costs in pharmaceutical intermediate manufacturing.
[1] Fonseca, T. S.; Silva, M. R.; de Oliveira, M. C. F.; Lemos, T. L. G.; de Mattos, M. C.; Gonzalo, G. de; Gotor-Fernández, V.; Gotor, V. Chemoenzymatic Synthesis of Rasagiline Mesylate Using Lipases. Appl. Catal. A: Gen. 2015, 492, 76–82. DOI: 10.1016/j.apcata.2014.12.015. View Source
[2] Merabet-Khelassi, M.; Bouzemi, N.; Fiaud, J.-C.; Riant, O.; Aribi-Zouioueche, L. Effect of the Amount of Lipase on Enantioselectivity in the Kinetic Resolution by Enzymatic Acylation of Arylalkylcarbinols. C. R. Chimie 2011, 14 (11), 978–986. DOI: 10.1016/j.crci.2011.07.004. View Source
With the recombinant short-chain NAD(H)-dependent alcohol dehydrogenase from Thermus thermophilus (ADHTt), (±)-1-indanol exhibits a relative oxidation activity of 3,900% (normalized to (S)-1-phenylethanol = 100%), compared to only 2,700% for the six-membered ring analog (±)-α-tetralol [1]. Furthermore, (S)-1-indanol has a KM value of 4.2 mM with this enzyme, lower than the 5.1 mM for racemic 1-indanol and 5.8 mM for α-tetralone, indicating higher enzyme affinity for the enantiopure five-membered ring substrate [1]. The enzyme is completely enantioselective for the (S)-enantiomer (≥99% ee) [1]. Benzyl alcohol and cyclohexylmethanol showed zero activity, confirming that neither the aromatic ring alone nor the alicyclic character is sufficient—both the indane scaffold and the 1-position hydroxyl are required for substrate recognition [1].
44% higher activity for 1-indanol vs. α-tetralol (3,900% vs. 2,700%); KM advantage: 4.2 mM (S)-1-indanol vs. 5.8 mM α-tetralone
Conditions
ADHTt enzyme, pH 6.0, 65°C, 20 mM substrate, NAD+ as cofactor
Why This Matters
If an enzyme-based oxidation or reduction step is planned, 1-indanol's 44% higher catalytic turnover with thermostable ADH directly reduces enzyme loading and reaction time compared to tetralin-based alternatives.
[1] Pennacchio, A.; Pucci, B.; Secundo, F.; La Cara, F.; Rossi, M.; Raia, C. A. Purification and Characterization of a Novel Recombinant Highly Enantioselective Short-Chain NAD(H)-Dependent Alcohol Dehydrogenase from Thermus thermophilus. Appl. Environ. Microbiol. 2008, 74 (13), 3949–3958. DOI: 10.1128/AEM.00217-08. View Source
Aqueous Solubility and Physical Form Advantage
1-Indanol (racemic) exhibits a melting point of 52–55 °C and water solubility of 10 g/L at 20 °C, whereas its positional isomer 2-indanol melts at 68–71 °C and dissolves at only 6 g/L under identical conditions [1][2]. The 1-indanol racemate thus melts approximately 14–16 °C lower and offers a 67% higher aqueous solubility, a difference attributable to the sterically exposed benzylic hydroxyl group in the 1-position versus the more hindered 2-position. The (R)-enantiomer of 1-indanol further differentiates itself with a melting point of 67–68 °C, nearly matching that of 2-indanol racemate, providing a purity-monitoring handle during chiral resolution [3].
Higher aqueous solubility facilitates biphasic enzymatic reactions and aqueous workup, while the lower melting point reduces energy input for melt-based processing or recrystallization, directly impacting downstream process economics.
[3] Wikipedia contributors. Indanol. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Indanol (accessed 2026-04-24). View Source
Chirality-Sensitive Aggregation Patterns
FTIR spectroscopic studies in supersonic jets reveal that racemic and enantiopure 1-indanol exhibit distinct OH-stretch signatures arising from different aggregation patterns: racemic clusters form isolated OH···π hydrogen bonds, whereas enantiopure clusters preferentially adopt cooperative ···OH···OH···π bonding networks [1]. This chirality-dependent aggregation behavior is not observed for 2-indanol, whose hydroxyl position precludes the same geometry of intermolecular OH···π interactions, nor for the monocyclic 1-phenylethanol, where the flexible side chain abolishes the conformational constraint. The effect was confirmed by a triple-technique approach combining FTIR, resonant ion dip IR spectroscopy, and spontaneous Raman scattering [1].
2-Indanol and 1-phenylethanol: no comparable chirality-dependent aggregation reported; flexible benzyl alcohols lack constrained geometry
Quantified Difference
Qualitatively distinct OH-stretch FTIR signatures between racemic and enantiopure forms (class-level differentiation)
Conditions
Supersonic jet expansion, FTIR, resonant ion dip IR, spontaneous Raman scattering
Why This Matters
This property enables spectroscopic discrimination of enantiomeric purity without chiral chromatography, offering a rapid quality-control method relevant for procurement and in-process monitoring.
The two ring-inversion conformers of 1-indanol—axial and equatorial—produce dramatically opposite photoelectron circular dichroism (PECD) signals for the highest occupied molecular orbital, despite yielding identical photoelectron spectra and identical photoionization cross-section and β anisotropy parameters [1]. This conformer-selective PECD response, confirmed by resonant two-photon ionization in jet-cooled conditions, is a consequence of the constrained bicyclic scaffold that locks the hydroxyl group into definable axial or equatorial positions [1]. Neither 2-indanol, where the hydroxyl is on the non-benzylic carbon, nor flexible 1-phenylethanol provides comparable conformational locking, making 1-indanol a uniquely sensitive probe for developing PECD-based chiral analytical techniques [1].
For laboratories developing or utilizing gas-phase chiral analytical instrumentation, 1-indanol serves as a validated benchmark molecule with well-characterized conformer-dependent chiroptical properties.
[1] Dupont, J.; Rouquet, E.; Lepere, V.; Garcia, G. A.; Nahon, L.; Zehnacker, A. Photoelectron Circular Dichroism as a Signature of Subtle Conformational Changes: The Case of Ring Inversion in 1-Indanol. J. Phys. Chem. Lett. 2022, 13 (10), 2313–2320. DOI: 10.1021/acs.jpclett.2c00074. View Source
1-Indanol Application Scenarios
Chiral Intermediate for CNS-Active Pharmaceuticals
The 2.67-fold higher volumetric productivity of (R)-1-indanol (529 g L⁻¹ d⁻¹) relative to (R)-1-phenylethanol, combined with the ultra-fast 15-minute lipase resolution achieving >99% ee and E > 200, positions 1-indanol as the preferred chiral alcohol intermediate for manufacturing rasagiline mesylate (Parkinson's disease therapy), (+)-indatraline, (+)-sertraline, and irindalone [1][2]. Patent CN-115947675-B explicitly demonstrates asymmetric reduction of 1-indanone to (S)-1-indanol as the gateway step for high-yield rasagiline synthesis with reduced side products [3]. The 67% higher aqueous solubility of 1-indanol vs. 2-indanol further facilitates aqueous biphasic enzymatic processes at production scale [4].
Thermostable ADH Biocatalytic Oxidation Substrate
The ADH from Thermus thermophilus (ADHTt) displays 3,900% relative activity for 1-indanol—44% higher than for α-tetralol and incomparably higher than for any non-indane benzylic alcohol (e.g., benzyl alcohol = 0%) [1]. This pronounced substrate specificity, combined with the enzyme's 90°C half-inactivation temperature, makes 1-indanol the substrate of choice for engineering thermostable alcohol dehydrogenases and for coupled redox reactions requiring high turnover at elevated temperatures with complete enantioselectivity for the (S)-enantiomer (≥99% ee) [1].
Chiral Analytical Probe for PECD and FTIR
The unique combination of chirality-sensitive aggregation (racemic vs. enantiopure FTIR signatures) and conformer-selective PECD (opposite photoelectron asymmetries for axial vs. equatorial conformers) makes 1-indanol an ideal calibration standard and probe molecule for developing gas-phase chiral analytical instrumentation [1][2]. No other indanol isomer or simple aryl alcohol offers this dual capability for simultaneous chirality and conformation determination, a feature increasingly demanded in pharmaceutical purity analysis and fundamental chirality research [PE-1][PE-2].
Transfer Dehydrogenation to 1-Indanone
1-Indanol undergoes selective transfer dehydrogenation to 1-indanone over heterogeneous Pd/Al₂O₃ catalyst with cyclohexene as hydrogen acceptor in refluxing cyclohexane, a transformation studied as a model for the selective oxidation of aromatic alcohols in the presence of aliphatic OH groups [1]. The reaction benefits from the activated benzylic C–H of the five-membered indane ring, with the constrained bicyclic geometry providing higher selectivity than flexible aryl alcohols. This system has been demonstrated as a simple, convenient laboratory synthesis of 1-indanone, an important fine chemical intermediate [1].
Application
Selection Property
Validation Focus
Chiral intermediate for CNS-active pharmaceutical synthesis
Biocatalytic resolution productivity context
Enantiomeric excess and isolated yield review
Thermostable ADH substrate engineering
Enzyme substrate specificity context
Relative oxidation activity and KM comparison
Gas-phase chiral analytical standard
Conformer-specific chiroptical signature
PECD and FTIR spectral differentiation
Selective oxidation model reaction
Benzylic alcohol reactivity profile
Catalyst selectivity and yield review
[1] Ou, L.; Xu, Y. W.; Ludwig, D.; Pan, J.; Xu, J. H. Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. Org. Process Res. Dev. 2008, 12 (2), 192–195. DOI: 10.1021/op700253t. View Source
[2] Fonseca, T. S.; Silva, M. R.; de Oliveira, M. C. F.; Lemos, T. L. G.; de Mattos, M. C.; Gonzalo, G. de; Gotor-Fernández, V.; Gotor, V. Chemoenzymatic Synthesis of Rasagiline Mesylate Using Lipases. Appl. Catal. A: Gen. 2015, 492, 76–82. DOI: 10.1016/j.apcata.2014.12.015. View Source
[3] Patent CN-115947675-B. A Rasagiline Intermediate and Its Preparation Method and Application. Granted 2024-05-31. Available at: https://pubchem.ncbi.nlm.nih.gov/patent/CN-115947675-B. View Source
[4] ChemWhat. 1-Indanol (CAS 6351-10-6) Properties; ChemWhat. 2-Indanol (CAS 4254-29-9) Properties. Comparative water solubility data accessed 2026-04-24. View Source
[5] Pennacchio, A.; Pucci, B.; Secundo, F.; La Cara, F.; Rossi, M.; Raia, C. A. Purification and Characterization of a Novel Recombinant Highly Enantioselective Short-Chain NAD(H)-Dependent Alcohol Dehydrogenase from Thermus thermophilus. Appl. Environ. Microbiol. 2008, 74 (13), 3949–3958. DOI: 10.1128/AEM.00217-08. View Source
[6] Dupont, J.; Rouquet, E.; Lepere, V.; Garcia, G. A.; Nahon, L.; Zehnacker, A. Photoelectron Circular Dichroism as a Signature of Subtle Conformational Changes: The Case of Ring Inversion in 1-Indanol. J. Phys. Chem. Lett. 2022, 13 (10), 2313–2320. DOI: 10.1021/acs.jpclett.2c00074. View Source
[7] Altnöder, J.; Oswald, S.; Suhm, M. A. Chirality-Dependent Balance between Hydrogen Bonding and London Dispersion in Isolated (±)-1-Indanol Clusters. Phys. Chem. Chem. Phys. 2013, 15 (25), 10167–10180. DOI: 10.1039/c3cp50708d. View Source
[8] Keresszegi, C.; Mallat, T.; Baiker, A. Selective Transfer Dehydrogenation of Aromatic Alcohols on Supported Palladium. New J. Chem. 2001, 25 (9), 1163–1167. DOI: 10.1039/B102463A. View Source
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